(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate
Description
(3β)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is a synthetic steroid derivative characterized by a propanoate ester group at the 7-position, a hydroxyl group at the 3β position, and a ketone at the 17-position on an androst-5-ene backbone. Its molecular formula is inferred as $ \text{C}{22}\text{H}{30}\text{O}_4 $ (based on structural analogs), with a molecular weight of approximately 358.5 g/mol.
Properties
CAS No. |
216062-81-6 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(3S,7R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate |
InChI |
InChI=1S/C22H32O4/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h12,14-17,20,23H,4-11H2,1-3H3/t14-,15-,16-,17-,20-,21-,22-/m0/s1 |
InChI Key |
VBXHTTHHRPGGOW-YHSLUMHMSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)O |
Canonical SMILES |
CCC(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.
Oxidation: The keto group at the 17 position is introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.
Esterification: The propanoate ester is formed by reacting the intermediate with propanoic anhydride or propanoic acid in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Hydroxylation: Utilizing large reactors for the hydroxylation step.
Controlled Oxidation: Employing continuous flow reactors for the oxidation step to maintain consistent reaction conditions.
Efficient Esterification: Using automated systems for the esterification step to ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a keto group.
Reduction: The keto group at the 17 position can be reduced to form a hydroxyl group.
Substitution: The propanoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with steroid hormone receptors, influencing gene expression and cellular functions.
Pathways Involved: It can modulate pathways related to hormone signaling, metabolism, and cellular proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steroidal Propanoate Esters
(17β)-17-Hydroxyestra-1,3,5(10)-trien-3-yl Propanoate
- Structure: Estrane backbone (aromatic A-ring) with a 17β-hydroxy group and 3β-propanoate ester.
- Molecular Formula : $ \text{C}{21}\text{H}{28}\text{O}_3 $ (MW: 328.45 g/mol) .
- Key Differences: The target compound has an androstane skeleton (non-aromatic A-ring with a Δ⁵ double bond), while the estrane analog has an aromatic A-ring. A 17-oxo group in the target compound vs. a 17β-hydroxy group in the estrane derivative.
- The Δ⁵ double bond in androst-5-ene influences ring puckering dynamics, affecting conformational flexibility and interactions with enzymes or receptors .
Ruscogenin
- Molecular Formula : $ \text{C}{27}\text{H}{42}\text{O}_4 $ (MW: 430.6 g/mol).
- Key Differences: Natural spirostane vs. synthetic androstane backbone. Absence of a propanoate ester in Ruscogenin.
- Implications :
Aliphatic and Aromatic Propanoate Esters
3,7-Dimethyloct-7-en-1-yl Propanoate
- Structure: Linear aliphatic chain with a terminal double bond and propanoate ester .
- Molecular Formula : $ \text{C}{12}\text{H}{20}\text{O}_2 $ (MW: 196.3 g/mol).
- Key Differences :
- Flexible aliphatic chain vs. rigid steroid core.
- Lower molecular weight and higher volatility.
- Implications: The aliphatic ester exhibits higher solubility in nonpolar solvents and lower melting points compared to the steroid-based ester. Analytical techniques like GC-MS may show similar retention times but distinct dimerization patterns in ionization due to structural complexity differences .
Ethyl-3-{[(2-Formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
- Structure: Aromatic benzimidazole and pyridine moieties with a propanoate ester .
- Applications : Intermediate in synthesizing anticoagulants like Dabigatran etexilate.
- Implications :
Physical Properties
Chemical Reactivity
- Ester Hydrolysis: The target compound’s propanoate ester is prone to enzymatic hydrolysis (e.g., esterases), similar to ethyl propanoate derivatives used in prodrugs .
- Oxidation Sensitivity : The 17-oxo group is less reactive than hydroxyl groups, reducing susceptibility to phase I metabolism compared to Ruscogenin’s 1β,3β-diol .
Biological Activity
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate, a synthetic derivative of androstane, has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This compound is structurally related to dehydroepiandrosterone (DHEA) and exhibits various biological effects that are crucial for therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate
- Molecular Formula : C22H32O4
- Molecular Weight : 360.49 g/mol
Hormonal Activity
Like other steroid derivatives, (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate exhibits hormonal activity through its interaction with androgen receptors. It is believed to modulate the levels of endogenous androgens, potentially influencing muscle growth and fat metabolism.
Neurosteroid Activity
This compound may also function as a neurosteroid, similar to DHEA, which has been shown to have neuroprotective properties. Neurosteroids can modulate neurotransmitter systems, including:
- NMDA Receptors : Acts as a positive allosteric modulator.
- GABA Receptors : Exhibits negative allosteric modulation.
These actions suggest potential benefits in treating neurodegenerative diseases or cognitive impairments.
Anabolic Effects
Research indicates that compounds like (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate can enhance body composition and muscular strength. In a study involving resistance-trained individuals, administration resulted in significant increases in lean body mass and strength metrics compared to placebo controls .
Table 1: Summary of Anabolic Effects
| Parameter | Prohormone Group (n=9) | Placebo Group (n=8) |
|---|---|---|
| Lean Body Mass Increase | 6.3% ± 1.2% | 0.5% ± 0.8% |
| Fat Body Mass Decrease | 24.6% ± 7.1% | 9.5% ± 3.6% |
| Back Squat One Rep Max Increase | 14.3% ± 1.5% | 5.7% ± 1.7% |
| Serum HDL Reduction | 38.7% ± 4.0% | Not Significant |
| Serum Creatinine Elevation | 19.6% ± 4.3% | Not Significant |
Side Effects and Risks
Despite its anabolic potential, the use of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is not without risks. Adverse effects reported include:
- Cardiovascular Issues : Significant reductions in HDL cholesterol and elevations in LDL cholesterol levels.
- Liver Function Alterations : Increases in liver enzymes indicating potential hepatotoxicity.
- Kidney Function Impairment : Elevated serum creatinine levels suggest renal stress.
These findings highlight the need for careful monitoring during therapeutic use.
Case Study 1: Resistance Training in Healthy Males
In a controlled trial involving resistance-trained males, participants receiving (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate showed marked improvements in muscle hypertrophy and strength over a four-week period compared to those on placebo . The study emphasized the compound's efficacy in enhancing athletic performance while also noting significant adverse effects on lipid profiles.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of DHEA-related compounds, suggesting that derivatives like (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate could mitigate neurodegeneration by modulating GABAergic activity . This opens avenues for further research into its potential role in treating conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
